molecular formula C₆₅H₉₀N₁₄O₁₉S₂ B612823 Dotatate acetate CAS No. 177943-89-4

Dotatate acetate

Número de catálogo B612823
Número CAS: 177943-89-4
Peso molecular: 1435.65
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

DOTATATE acetate is a DOTA-conjugated peptide . It can be labelled with radionuclides for positron emission tomography (PET) imaging and peptide receptor radionuclide research (PRRT) .


Synthesis Analysis

Gallium-68 DOTATATE is synthesized in-house and is the main form of Ga-68 radiopharmaceutical . The development of automated synthesis systems has increased the reliability, reproducibility, and safety of radiopharmaceutical productions . The synthesis process involves the use of reagents and chemicals .


Molecular Structure Analysis

The molecular formula of this compound is C67H94N14O21S2 . The molecular weight is 1495.69 .


Chemical Reactions Analysis

This compound can be labelled with radionuclides for PET imaging and PRRT .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 1495.69 and solubility in water of ≥ 5 mg/mL .

Aplicaciones Científicas De Investigación

  • Radiochemical Preparation and Clinical Translation : A study by (Mitra et al., 2021) demonstrated the effective use of in-house-produced 90Y-Acetate from high-level liquid waste for the formulation of 90Y-DOTATATE. This research is crucial for producing clinical-grade radiochemicals for treating neuroendocrine tumors.

  • Radionuclide Generators and Ga-DOTATATE Preparations : Research by (Sudbrock et al., 2014) focused on the characterization of SnO2-based 68Ge/68Ga generators and their application in creating 68Ga-DOTATATE, highlighting its increasing importance in nuclear medicine.

  • Management of Neuroendocrine Tumors : A study by (Herrmann et al., 2015) explored the impact of 68Ga-DOTATATE PET/CT on managing neuroendocrine tumors, indicating a significant change in the management approach based on DOTATATE imaging.

  • Scaled-up Radiolabelling for Clinical Use : The work by (Rossouw & Breeman, 2012) showed an improved process for radiolabelling DOTATATE with 68Ga, suggesting better clinical applications due to high radiochemical yields.

  • Kit Preparation Method for Ga-68 Labeled DOTATATE : (Prince et al., 2018) researched optimizing labeling conditions for Ga-68 DOTATATE, which is essential for the effective use of DOTATATE kits in clinical settings.

  • Phase 3 Trial for Neuroendocrine Tumors : (Strosberg et al., 2017) conducted a phase 3 trial of 177Lu-Dotatate for treating midgut neuroendocrine tumors, demonstrating its efficacy and safety.

  • Development of User-Friendly DOTA-Peptide Kit Formulations : Research by (Prince et al., 2017) aimed at developing single vial DOTA-peptide kits for use with SnO2-based 68Ge/68Ga generators, enhancing the practicality of peptide receptor radionuclide therapy.

  • Simplified Labelling Procedure for Clinical Radiopharmaceuticals : A study by (Mueller et al., 2012) presented a simplified method for labelling DOTA conjugated peptides, crucial for the efficient production of clinical radiopharmaceuticals.

  • Comparative Study of DOTATOC and DOTATATE : Research by (Forrer et al., 2004) compared the biodistribution and dosimetry of 111In-DOTATOC and 111In-DOTATATE, providing insights into their therapeutic effectiveness.

  • Lutetium-labelled Peptides for Neuroendocrine Tumor Therapy : (Kam et al., 2012) explored the use of 177Lu-labelled somatostatin analogues like DOTATATE in neuroendocrine tumor therapy, showing promising results in terms of tumor regression and symptom improvement.

Mecanismo De Acción

Target of Action

The primary targets of Dotatate acetate are somatostatin receptors (SSRs) . SSRs are found with high density in numerous malignancies, including those in the central nervous system (CNS), breast, lung, and lymphatics . The role of SSR agonists in neuroendocrine tumours (NETs) is well established, and massive SSR overexpression is present in several NETs .

Mode of Action

This compound is a compound containing tyrosine 3-octreotate, an SSR agonist, and the bifunctional chelator DOTA (tetraxetan) . It can be reacted with radionuclides such as gallium-68, lutetium-177, and copper-64 to form radiopharmaceuticals for positron emission tomography (PET) imaging or radionuclide therapy . In the form of 177 Lu DOTA-TATE therapy, it targets SSRs and is a form of peptide receptor radionuclide therapy (PRRT) .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the signaling pathways of SSRs . By binding to these receptors, this compound can influence the downstream effects of these pathways, which are often dysregulated in various types of malignancies .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The primary route of elimination is by the renal route . The compound demonstrates high stability, with 97% stability after 2 days incubation in human serum at 37 °C .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the damage to SSR-positive cells and neighboring cells . It is a form of targeted drug delivery . For both tumor models, a significant tumor growth delay and time to experimental endpoint were observed following a single administration of [225Ac]Ac-DOTA-TATE relative to controls .

Action Environment

The action environment of this compound can influence its action, efficacy, and stability. Furthermore, the overexpression of SSRs in patients with neuroendocrine neoplasms (NEN) is utilized for both diagnosis and treatment .

Direcciones Futuras

There is significant potential for the clinical translation of [225 Ac]Ac-DOTA-TATE for lung neuroendocrine neoplasms . Also, there is a growing interest in the development of targeted alpha-particle therapies (TATs) for the treatment of solid tumors .

Propiedades

IUPAC Name

2-[[10-(4-aminobutyl)-7-(1-hydroxyethyl)-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-19-[[3-phenyl-2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]propanoyl]amino]-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-hydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C65H90N14O19S2/c1-38(80)56-64(96)73-51(63(95)75-57(39(2)81)65(97)98)37-100-99-36-50(72-59(91)47(28-40-10-4-3-5-11-40)68-52(83)32-76-20-22-77(33-53(84)85)24-26-79(35-55(88)89)27-25-78(23-21-76)34-54(86)87)62(94)70-48(29-41-15-17-43(82)18-16-41)60(92)71-49(30-42-31-67-45-13-7-6-12-44(42)45)61(93)69-46(58(90)74-56)14-8-9-19-66/h3-7,10-13,15-18,31,38-39,46-51,56-57,67,80-82H,8-9,14,19-30,32-37,66H2,1-2H3,(H,68,83)(H,69,93)(H,70,94)(H,71,92)(H,72,91)(H,73,96)(H,74,90)(H,75,95)(H,84,85)(H,86,87)(H,88,89)(H,97,98)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVFLVLMYXXNJDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(C(C)O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C65H90N14O19S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1435.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.